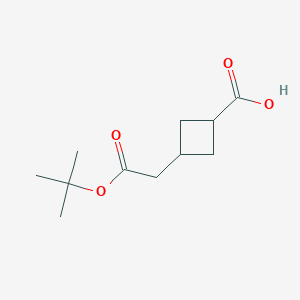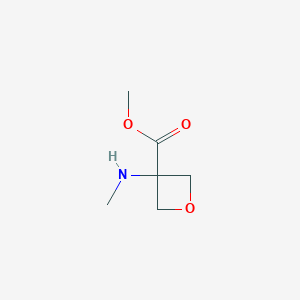
1-Trifluoroacetylaminocyclopentanecarboxylic acid
Übersicht
Beschreibung
1-Trifluoroacetylaminocyclopentanecarboxylic acid, also known as Tfa-CPA, is a synthetic amino acid that has gained significant attention in recent years due to its unique properties and potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicity Studies
Polyfluoroalkyl chemicals, including compounds related to 1-Trifluoroacetylaminocyclopentanecarboxylic acid, have been a subject of environmental concern due to their persistence and potential toxicological effects. Research has focused on understanding their degradation pathways, environmental fate, and effects on human health and ecosystems. Studies have highlighted the challenges associated with the microbial degradation of PFAS and their precursors, underscoring the need for innovative approaches to manage their environmental impact (Liu & Avendaño, 2013).
Analytical and Treatment Methodologies
Advancements in analytical techniques and treatment methods for PFAS have been significant. Research has explored the effectiveness of various remediation technologies, including activated carbon filtration, advanced oxidation processes, and emerging methods like sonochemical degradation, to remove PFAS from water and soil. These studies are crucial for developing strategies to mitigate the environmental and health risks associated with PFAS contamination (Kucharzyk et al., 2017).
Biological Monitoring and Health Implications
Biological monitoring studies have provided essential insights into the bioaccumulation of PFAS and their potential health implications. Research has documented the presence of PFAS in various organisms, including humans, and linked exposure to adverse health outcomes. These findings underscore the importance of continued monitoring and evaluation of PFAS exposure to protect public health (Houde et al., 2006).
Regulatory and Risk Assessment Perspectives
The growing body of research on PFAS, including compounds similar to 1-Trifluoroacetylaminocyclopentanecarboxylic acid, has informed regulatory policies and risk assessment practices. Studies have contributed to a better understanding of the environmental persistence, bioaccumulation potential, and toxicological profiles of PFAS, guiding the development of regulatory standards and management strategies to address their environmental and health impacts (DeWitt et al., 2009).
Eigenschaften
IUPAC Name |
1-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)5(13)12-7(6(14)15)3-1-2-4-7/h1-4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFDWCFWJQCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















